Cas no 881401-96-3 (4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane)

4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane is a fluorinated boronic ester derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework and electron-withdrawing trifluorophenyl group enhance reactivity and selectivity in aryl-aryl bond formation, making it valuable for pharmaceutical and agrochemical synthesis. The compound exhibits excellent shelf stability and compatibility with a range of reaction conditions, facilitating efficient boronation of complex substrates. Its high purity and consistent performance ensure reliable yields in palladium-catalyzed transformations, supporting applications in drug discovery and material science. Proper handling under inert conditions is recommended to maintain integrity.
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane structure
881401-96-3 structure
商品名:4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
CAS番号:881401-96-3
MF:C12H14BO2F3
メガワット:258.045
MDL:MFCD12405349
CID:2811286
PubChem ID:53425966

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
    • CS-0179248
    • MFCD12405349
    • 2,3,4-Trifluorophenylboronic acid pinacol ester
    • DTXSID90699023
    • PS-9660
    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • 881401-96-3
    • MB11844
    • SCHEMBL4877579
    • E90718
    • AKOS017550230
    • EN300-1425811
    • DTXCID60649772
    • WGJSFBJRRRTEHG-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
    • MDL: MFCD12405349
    • インチ: InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3
    • InChIKey: WGJSFBJRRRTEHG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 258.1038943Da
  • どういたいしつりょう: 258.1038943Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB516096-250mg
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
250mg
€156.80 2024-08-02
TRC
T890428-10mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
10mg
$ 50.00 2022-06-02
TRC
T890428-50mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
50mg
$ 95.00 2022-06-02
abcr
AB516096-5g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
5g
€614.40 2025-03-19
abcr
AB516096-1g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
1g
€209.70 2025-03-19
Enamine
EN300-1425811-50mg
4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
50mg
$359.0 2023-09-30
1PlusChem
1P004FJ5-250mg
4,4,5,5-TETRAMETHYL-2-(2,3,4-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE
881401-96-3 98%
250mg
$72.00 2025-02-21
A2B Chem LLC
AC05953-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
1g
$178.00 2024-04-19
abcr
AB516096-10g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
10g
€1005.80 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249918-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3 97%
1g
¥1375.00 2024-04-27

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
リファレンス
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
リファレンス
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
リファレンス
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
リファレンス
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane 関連文献

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolaneに関する追加情報

Introduction to 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane (CAS No. 881401-96-3)

The compound 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane, identified by the CAS number CAS No. 881401-96-3, is a highly specialized organoboron compound with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its versatile applications in cross-coupling reactions and its potential in the development of advanced materials.

The molecular structure of this compound is characterized by a dioxaborolane ring system with four methyl groups attached at positions 4 and 5. Additionally, the presence of a trifluorophenyl group at position 2 introduces electronic and steric effects that enhance its reactivity and selectivity in various chemical transformations. Recent studies have highlighted the importance of such functional groups in modulating the electronic properties of boron-based compounds for applications in catalysis and electronic materials.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound through a combination of nucleophilic additions and boron-based coupling reactions. Researchers have demonstrated that the synthesis can be optimized by employing transition metal catalysts such as palladium or nickel complexes. These findings underscore the potential of this compound as a key intermediate in the construction of complex organic molecules with high precision.

In terms of applications, 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane has shown remarkable utility in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in the synthesis of biaryl compounds that are widely used in pharmaceuticals and agrochemicals. The trifluorophenyl group imparts high stability to the intermediate boronate ester during the coupling process while maintaining reactivity under mild conditions.

Beyond traditional applications in organic synthesis, this compound has also been explored for its potential in materials science. Recent research has focused on its use as a precursor for the synthesis of boron-doped carbon nanomaterials. These materials exhibit enhanced electrical conductivity and mechanical strength due to the incorporation of boron atoms into their lattice structure.

The unique combination of methyl groups and trifluorophenyl substituents also makes this compound an attractive candidate for use as a ligand in transition metal-catalyzed reactions. Studies have shown that these substituents can modulate the electronic environment around the metal center while providing steric protection against unwanted side reactions.

In conclusion, CAS No. 881401-96-3, or 4,4',5',5'-Tetramethyl-2-(2',3',4'-Trifluorophenyl)-1',3',2'-Dioxaborolane, represents a significant advancement in organoboron chemistry with wide-ranging applications across multiple disciplines. As research continues to uncover new synthetic pathways and functional applications for this compound,the future looks promising for its role in driving innovation across various industries.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:881401-96-3)4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
A1186309
清らかである:99%
はかる:1g
価格 ($):635.0